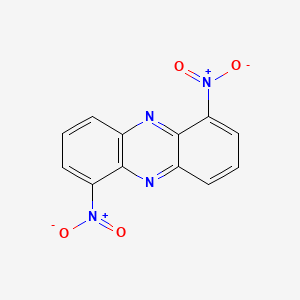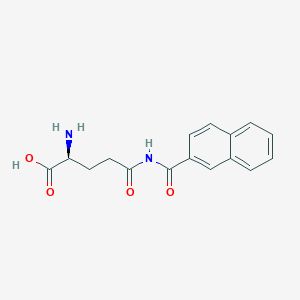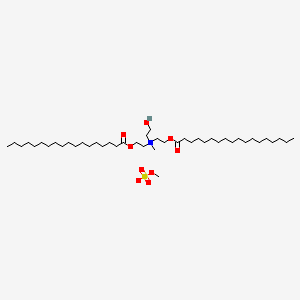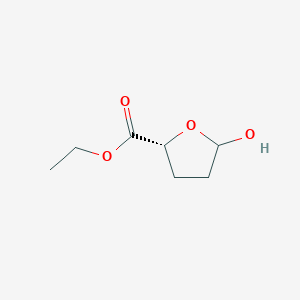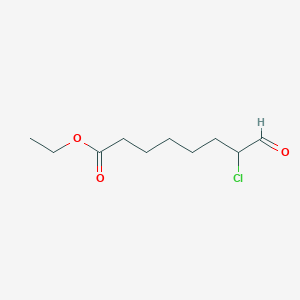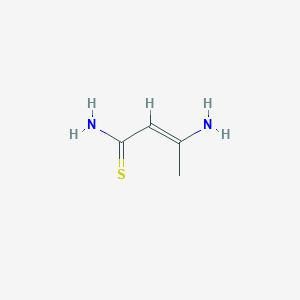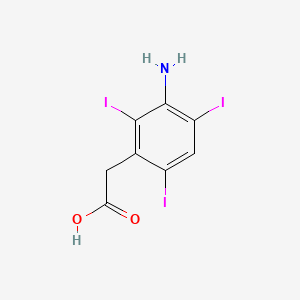
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,4,6-triiodophenyl)acetic acid is an organic compound with the molecular formula C8H6I3NO2 It is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group at the 3-position, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,4,6-triiodophenyl)acetic acid typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method involves the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for (3-Amino-2,4,6-triiodophenyl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2,4,6-triiodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or deiodinated compounds.
Applications De Recherche Scientifique
(3-Amino-2,4,6-triiodophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Amino-2,4,6-triiodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms and amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid group.
2,4,6-Triiodophenol: Lacks the amino and acetic acid groups, but has three iodine atoms on the phenyl ring.
3-Amino-2,4,6-triiodophenol: Similar to (3-Amino-2,4,6-triiodophenyl)acetic acid but without the acetic acid group.
Uniqueness
(3-Amino-2,4,6-triiodophenyl)acetic acid is unique due to the combination of its iodine atoms, amino group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
3119-17-3 |
|---|---|
Formule moléculaire |
C8H6I3NO2 |
Poids moléculaire |
528.85 g/mol |
Nom IUPAC |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
Clé InChI |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


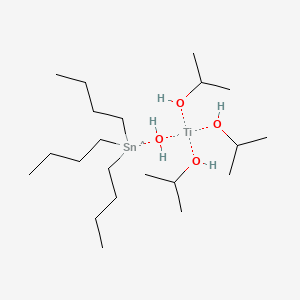
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
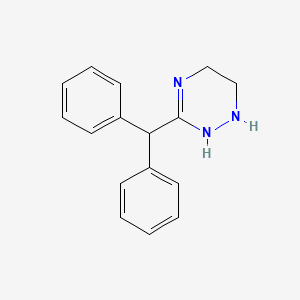
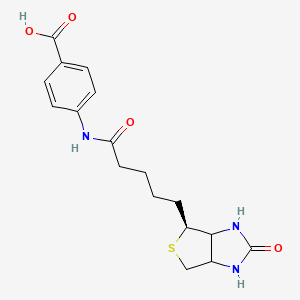
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
